molecular formula C20H19F3N2O5 B11425227 N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11425227
M. Wt: 424.4 g/mol
InChI Key: DUNMTWFOMUSVNG-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes trifluoromethyl and trimethoxyphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-[3-(trifluoromethyl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19F3N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H19F3N2O5/c1-27-15-7-11(8-16(28-2)18(15)29-3)14-10-17(30-25-14)19(26)24-13-6-4-5-12(9-13)20(21,22)23/h4-9,17H,10H2,1-3H3,(H,24,26)

InChI Key

DUNMTWFOMUSVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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